N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a combination of sulfonyl, thiophene, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the thiophene and benzamide moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl and thiophene derivatives, such as:
- 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- 4-(4-methoxyphenyl)-1-(2-oxo-2-thiophen-2-yl-ethyl)-pyrimidin-1-ium
Uniqueness
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may confer unique biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H21F3N2O5S
- Molecular Weight : 431.5 g/mol
- CAS Number : 946297-47-8
The structural features include a methoxybenzenesulfonyl group, a thiophene moiety, and a trifluoromethylbenzamide framework. These components suggest potential interactions with biological targets due to their diverse chemical properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
- Receptor Modulation : It could interact with cell surface receptors, modifying their activity and downstream signaling.
- Gene Expression Regulation : The compound might affect the transcription of genes involved in critical cellular processes.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds with sulfonamide groups have shown antimicrobial activity, suggesting potential efficacy against bacterial infections.
- Antitumor Activity : Thiophene-based derivatives are known for their antitumor properties, indicating that this compound may also possess similar effects.
- Antioxidant Effects : The presence of methoxy groups in its structure may contribute to antioxidant activities, which are beneficial in reducing oxidative stress.
Table 1: Comparison of Biological Activities
Compound Type | Activity Type | Reference |
---|---|---|
Sulfonamide Derivatives | Antimicrobial | |
Thiophene-based Compounds | Antitumor | |
Methoxyphenol Derivatives | Antioxidant |
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential applications of this compound:
-
In vitro Studies : Laboratory studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting that this compound may have similar properties.
- For example, a study on thiophene derivatives indicated significant cytotoxicity against breast cancer cells (MCF-7) at concentrations as low as 10 µM .
- Mechanistic Insights : Molecular docking studies have suggested that the compound could bind effectively to active sites of target proteins involved in cancer progression and microbial resistance .
- Pharmacological Evaluation : Preliminary pharmacological evaluations indicate that this compound may exhibit favorable pharmacokinetics, including good solubility and permeability, which are critical for therapeutic efficacy .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S2/c1-29-16-8-10-17(11-9-16)31(27,28)19(18-3-2-12-30-18)13-25-20(26)14-4-6-15(7-5-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRQGJSJCXIRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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